molecular formula C4H3Cl3O2 B11710502 3,4,4-Trichloro-3-butenoic acid CAS No. 5593-85-1

3,4,4-Trichloro-3-butenoic acid

Cat. No.: B11710502
CAS No.: 5593-85-1
M. Wt: 189.42 g/mol
InChI Key: NYJXHEBDUWGESZ-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-3-butenoic acid (CAS 5593-85-1) is an organochlorine compound with the molecular formula C₄H₃Cl₃O₂ and a molecular weight of 189.424 g/mol. It serves as a versatile and valuable building block in organic synthesis, particularly for the preparation of functionally substituted derivatives. Its physical properties include a density of 1.625 g/cm³ and a boiling point of 280.8°C at 760 mmHg . The primary research value of this compound lies in its use as a precursor for the synthesis of various esters and amides. Its acid chloride reacts efficiently with appropriate alcohols and amines to yield substituted esters and amides, which are key intermediates in developing more complex molecules . A significant reaction pathway involves the nucleophilic substitution of the internal chlorine atom. For instance, reactions with morpholine or other nucleophiles can lead to substitution accompanied by prototropic allyl rearrangement, expanding the diversity of accessible structures . This synthetic utility makes this compound highly relevant in several applied research fields. Its derivatives, specifically its esters, have been synthesized with terpenols, sterols, and plant phenols, which are of interest in the development of specialty chemicals . Furthermore, the structural features of this compound and its analogs are foundational in the agrochemical industry for the creation of herbicides and pesticides, as the chlorine atoms can enhance the efficacy and selectivity of the final active ingredients . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trichlorobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O2/c5-2(4(6)7)1-3(8)9/h1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXHEBDUWGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971353
Record name 3,4,4-Trichlorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-85-1
Record name 3,4,4-Trichlorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4,4 Trichloro 3 Butenoic Acid and Precursors

Oxidation Pathways from Aldehyde Precursors

A principal method for synthesizing 3,4,4-trichloro-3-butenoic acid involves the oxidation of its aldehyde analogue, 3,4,4-trichloro-3-butenal (B33919). nih.gov This transformation from an aldehyde to a carboxylic acid is a fundamental process in organic chemistry. pressbooks.pubopenstax.org

Controlled Oxidation of 3,4,4-Trichloro-3-butenal

The direct oxidation of 3,4,4-trichloro-3-butenal provides a straightforward route to the desired carboxylic acid. This reaction necessitates the use of specific oxidizing agents under controlled conditions to ensure high yield and prevent unwanted side reactions.

Various oxidizing agents are capable of converting aldehydes to carboxylic acids. openstax.org Among the most common and effective are potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). fiveable.me

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, KMnO₄ can efficiently oxidize aldehydes to carboxylic acids. libretexts.org The reaction is often conducted in an alkaline or acidic medium. pressbooks.pub For instance, the oxidation of an aldehyde with KMnO₄ in the presence of sulfuric acid yields the corresponding carboxylic acid, along with manganese sulfate (B86663) and potassium sulfate as byproducts. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the reaction rate.

Chromium Trioxide (CrO₃): Chromium trioxide, often used to prepare chromic acid (H₂CrO₄) by its addition to aqueous sulfuric acid, is another potent oxidizing agent for aldehydes. libretexts.orglumenlearning.com This mixture is also known as the Jones reagent. libretexts.orglumenlearning.com The reaction can sometimes lead to over-oxidation if not carefully controlled. fiveable.me To mitigate this, anhydrous conditions using reagents like pyridinium (B92312) chlorochromate (PCC) can be employed to stop the oxidation at the aldehyde stage when starting from a primary alcohol, but for the conversion of an aldehyde to a carboxylic acid, aqueous conditions are necessary to form the hydrate (B1144303) intermediate. libretexts.orglumenlearning.commasterorganicchemistry.com

The table below summarizes the key reagents and general conditions for the oxidation of aldehydes.

ReagentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Acidic or alkaline medium, room temperature or gentle heating. pressbooks.pubCarboxylic Acid
Chromium Trioxide (CrO₃) / Chromic Acid (H₂CrO₄)Aqueous sulfuric acid, often with a co-solvent like acetone. libretexts.orglumenlearning.comCarboxylic Acid

The oxidation of aldehydes to carboxylic acids generally proceeds through the formation of a hydrate intermediate. pressbooks.pubopenstax.org This occurs via the nucleophilic addition of water to the aldehyde's carbonyl group. pressbooks.pub This hydrate then reacts similarly to an alcohol and is oxidized to the carboxylic acid. pressbooks.pubopenstax.org

With KMnO₄: The manganese (VII) ion in the permanganate acts as the oxidizing agent, accepting electrons and becoming reduced to manganese (IV) oxide or manganese (II) ions, depending on the pH. The aldehyde is oxidized to the carboxylate, which is then protonated to form the carboxylic acid.

With CrO₃ (Chromic Acid): The mechanism involves the formation of a chromate (B82759) ester from the aldehyde hydrate. fiveable.meyoutube.com This is followed by an elimination step where a proton is abstracted, leading to the formation of the carbon-oxygen double bond of the carboxylic acid and the reduction of chromium(VI). libretexts.orglumenlearning.com The presence of water is crucial as it facilitates the formation of the hydrate, which is the species that is actually oxidized. masterorganicchemistry.com

Isomerization and Rearrangement Routes

Alternative synthetic strategies for obtaining trichlorinated butenoic acid structures can involve isomerization and rearrangement reactions of related compounds.

Thermal Isomerization of Related Trichloro-Crotonic Acids

The thermal treatment of isomers of trichloro-crotonic acids can lead to the formation of different structural arrangements. For instance, studies on crotonic acids have shown that heating can induce cis-trans isomerization. researchgate.net Applying this principle to chlorinated analogues could potentially be a method to interconvert isomers and achieve the desired this compound structure, although specific studies on this exact transformation are not widely documented. The thermal equilibration of cis- and trans-crotonic acids has been observed at temperatures between 100–189°C. researchgate.net

Acid-Catalyzed Dehydration and Rearrangements of Trichloro-Hydroxy Intermediates

Acid-catalyzed reactions of hydroxy-substituted trichloro-butyric acid intermediates can lead to the formation of unsaturated acids through dehydration. youtube.comyoutube.com This process typically involves the protonation of the hydroxyl group, which then leaves as a water molecule, forming a carbocation intermediate. youtube.com A subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond. youtube.com The position of the double bond is often governed by Zaitsev's rule, which predicts the formation of the most substituted alkene. youtube.com Such acid-catalyzed dehydration and rearrangement pathways are common in organic synthesis for creating unsaturation and can be a potential route to this compound from a suitable hydroxylated precursor. nih.gov

Friedel-Crafts Acylation in the Synthesis of Related Trichloroallyl Ketones

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction utilized for the synthesis of aryl ketones. organic-chemistry.orgsigmaaldrich.com This method involves the reaction of an aromatic compound (arene) with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com A key advantage of this acylation is that the resulting ketone product is less reactive than the starting arene, thus preventing further substitution reactions. organic-chemistry.org

In the context of synthesizing precursors to this compound, Friedel-Crafts acylation can be employed to produce trichloroallyl ketones. This involves the reaction of an aromatic substrate with an acyl chloride derived from a trichloro-substituted butenoic acid. The general mechanism involves the Lewis acid activating the acyl chloride, facilitating the generation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex restores aromaticity and yields the final aryl ketone product.

The versatility of the Friedel-Crafts acylation allows for its application with a variety of aromatic and heteroaromatic substrates. organic-chemistry.org Modern advancements in this methodology have focused on developing more environmentally friendly and efficient catalytic systems. These include the use of solid acid catalysts like zinc oxide and aluminum dodecatungstophosphate, which can facilitate the reaction under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, alternative methods that bypass the traditional limitations of Friedel-Crafts reactions, such as palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides, have been developed for the synthesis of aryl ketones. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Friedel-Crafts Acylation

CatalystAcylating AgentSubstrateConditionsReference
Aluminum Chloride (AlCl₃)Acyl ChloridesArenesStandard reaction conditions sigmaaldrich.commasterorganicchemistry.com
Ferric Chloride (FeCl₃)Acyl ChloridesArenesStandard reaction conditions masterorganicchemistry.com
Zinc Oxide (ZnO)Carboxylic AcidsAromatic EthersSolid surface, solvent-free organic-chemistry.org
Aluminum DodecatungstophosphateCarboxylic Acids, Acyl ChloridesAromatic CompoundsSolvent-less, mild conditions organic-chemistry.org
Cyanuric Chloride/AlCl₃Carboxylic AcidsArenesMild and efficient organic-chemistry.org

Chemoenzymatic Synthetic Approaches (Applicability and Challenges)

Chemoenzymatic synthesis combines the selectivity and efficiency of biocatalysis with traditional chemical methods to construct complex molecules. nih.govnih.gov This approach is particularly valuable for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. nih.gov For a compound like this compound, which contains a stereocenter if the double bond is reduced, or can be a precursor to chiral molecules, chemoenzymatic methods hold significant potential.

Applicability:

The applicability of chemoenzymatic strategies in the synthesis of halogenated compounds like this compound and its derivatives lies in the ability of enzymes to perform specific transformations with high precision. nih.gov For instance, lipases are widely used for the kinetic resolution of racemic mixtures, a process that can be adapted to separate enantiomers of related chiral precursors. researchgate.net One notable application is the lipase-catalyzed hydrolytic kinetic resolution to obtain enantiomerically pure starting materials, which are then converted to the final product through chemical steps. researchgate.net

Enzymes such as ene-reductases and imine reductases can be used in cascade reactions to produce chiral amines from α,β-unsaturated aldehydes, a strategy that could be adapted for derivatives of this compound. rsc.org The combination of enzymatic steps with chemical reactions, such as the Buchwald-Hartwig cyclization, allows for the construction of complex heterocyclic structures from enzymatically-derived chiral intermediates. rsc.org

Challenges:

Despite the advantages, several challenges exist in the application of chemoenzymatic synthesis for halogenated compounds. A primary challenge is the potential for enzyme inhibition or deactivation by the halogenated substrates or products. The substrate specificity of enzymes can also be a limitation, as naturally occurring enzymes may not efficiently process highly functionalized or "unnatural" molecules like this compound.

Table 2: Overview of Chemoenzymatic Synthesis

AspectDescription
Concept Integration of enzymatic and chemical catalytic steps for precise chemical transformations. nih.gov
Advantages High efficiency, sustainability, and applicability for producing high-value compounds. nih.gov
Excellent yields and precise stereochemical control. nih.gov
Key Enzymes Lipases for kinetic resolution, reductases for asymmetric synthesis. researchgate.netrsc.org
Challenges Enzyme inhibition by halogenated compounds, substrate specificity, and integration of reaction steps.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

The reactivity of 3,4,4-trichloro-3-butenoic acid in nucleophilic substitution is significantly influenced by its electronic structure. The presence of a carbon-carbon double bond conjugated with a carboxylic acid group creates a reactive system susceptible to attack by various nucleophiles.

Reactivity at β-Chlorine Atoms

The substitution reactions predominantly occur at the β-carbon (C3) relative to the carbonyl group. This reactivity is a key feature of the molecule's chemistry. The chlorine atom at this position is more labile compared to the two chlorine atoms at the terminal C4 position.

Activation by Conjugated Carbonyl Systems

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carboxylic acid group. This effect is transmitted through the π-system in a phenomenon known as vinylogy. Consequently, the β-carbon atom becomes electrophilic and is activated toward nucleophilic attack. This activation is a classic example of how a carbonyl group can influence reactivity at a distant, conjugated position. Research on analogous compounds, such as 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, which is derived from the corresponding acid chloride, confirms that nucleophilic attack preferentially occurs at this activated β-position. pleiades.onlineresearchgate.net

Reaction with Amine Nucleophiles

Studies on derivatives of this compound demonstrate its reactivity with amine nucleophiles. In the reaction between 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one and various amines, the internal chlorine atom at the β-position is selectively replaced. pleiades.onlineresearchgate.net This reaction proceeds to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. pleiades.onlineresearchgate.netconsensus.app Amines, acting as potent nucleophiles, attack the electrophilic β-carbon, leading to the displacement of the chloride ion. libretexts.org This transformation highlights the targeted reactivity at the C3 position, driven by the electronic activation conferred by the carbonyl group.

Table 1: Nucleophilic Substitution of 3,4,4-Trichloro-3-buten-1-one Derivative with Amines This table summarizes the observed reaction where a ketone derivative of the subject acid reacts with amine nucleophiles.

ReactantNucleophileProduct StructureKey ObservationSource
3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-oneAmines (general)3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-oneReplacement of the internal (β) chlorine atom. pleiades.onlineresearchgate.net
Reaction with Alcohol Nucleophiles

While specific studies on the reaction of this compound with alcohol nucleophiles are not extensively documented in the literature, the established reactivity of the β-carbon suggests a predictable pathway. Alcohols are nucleophiles, and their reactivity can be significantly enhanced by converting them into their corresponding alkoxides through deprotonation. libretexts.orgmsu.eduyoutube.com These more powerful alkoxide nucleophiles are expected to attack the electrophilic β-carbon of the trichlorobutenoic acid system, leading to the substitution of the β-chlorine atom. This would result in the formation of a 3-alkoxy-4,4-dichloro-3-butenoic acid derivative, analogous to the reaction observed with amines.

Prototropic Allyl Rearrangement in Substitution Products

A significant feature of the nucleophilic substitution reactions of this system is the subsequent rearrangement of the initial product. The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines is accompanied by a prototropic allyl rearrangement. pleiades.onlineresearchgate.netconsensus.app

The initial substitution product is a non-conjugated enamine. This intermediate rapidly rearranges to a more thermodynamically stable isomer. The rearrangement involves the migration of a proton, which shifts the carbon-carbon double bond to be in conjugation with the carbonyl group. This type of rearrangement, where a double bond shifts to an adjacent position following a substitution reaction at an allylic or vinylogous position, is known as an allylic shift. wikipedia.org The driving force is the formation of a stable, conjugated α,β-unsaturated system from a less stable, non-conjugated precursor.

Oxidative Transformations (Beyond Carboxylic Acid Formation)

The carbon-carbon double bond in this compound is a potential site for oxidative transformations. Although the electron-withdrawing nature of the chlorine and carboxyl groups makes the alkene electron-poor, it can still undergo certain oxidation reactions. thieme-connect.comlibretexts.org

Common oxidative pathways for alkenes include epoxidation and oxidative cleavage. libretexts.orgchemistrynotmystery.com

Epoxidation: This reaction involves the addition of an oxygen atom across the double bond to form an epoxide. For electron-deficient alkenes, epoxidation can be achieved using nucleophilic oxidants like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions. thieme-connect.comchemistrysteps.comyoutube.com The resulting epoxide would be a highly strained and reactive intermediate.

Oxidative Cleavage: This more drastic transformation breaks the carbon-carbon double bond entirely. libretexts.orgyoutube.comnih.govlibretexts.org Ozonolysis (reaction with ozone, O₃) is a standard method for this purpose. Depending on the workup conditions (reductive or oxidative), the cleavage of the double bond in this compound would be expected to yield smaller carbonyl-containing fragments. For instance, ozonolysis followed by a reductive workup would likely cleave the C3=C4 bond to produce a carboxylic acid derivative and a dichlorinated carbonyl species.

Cyclization and Ring Formation Reactions of Related Trichloro-Substituted Systems

The presence of the reactive trichloromethyl group in conjunction with other functionalities in a molecule opens up pathways for the synthesis of various cyclic structures. These reactions are often facilitated by the electrophilic nature of the carbon bearing the three chlorine atoms or by the ability of the CCl3 group to act as a leaving group or participate in radical reactions.

A significant transformation of trichloro-substituted systems is their ability to undergo intramolecular cyclization to form indanones, a class of compounds with a broad spectrum of biological activities. nih.gov The synthesis of 1-indanones is commonly achieved through intramolecular Friedel-Crafts reactions of precursor molecules like 3-arylpropionic acids or their acid chlorides. mdpi.com

Recent research has demonstrated a method for synthesizing 3-trichloromethylindan-1-ones from 1-aryl-4,4,4-trichlorobut-2-en-1-ones. beilstein-journals.org This transformation is effectively carried out in the presence of a Brønsted superacid, such as triflic acid (TfOH), at elevated temperatures. beilstein-journals.org The reaction proceeds through the protonation of the carbonyl oxygen of the starting enone by the superacid. This step generates a key reactive intermediate, an O-protonated species, which then undergoes intramolecular cyclization to yield the target 3-trichloromethylindan-1-one. beilstein-journals.org

The general mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the trichloromethyl-substituted enone is protonated by the superacid (TfOH). beilstein-journals.org

Electrophilic Aromatic Substitution: The resulting activated intermediate undergoes an intramolecular electrophilic attack on the aromatic ring. beilstein-journals.org

Cyclization: This attack leads to the formation of the five-membered ring characteristic of the indanone core. beilstein-journals.org

Notably, the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can also serve as starting materials. beilstein-journals.org Under the same superacidic conditions, these hydroxy ketones first undergo dehydration to form the respective trichloromethyl-substituted enones, which then cyclize to the final indanone product. beilstein-journals.org This one-pot process from the hydroxy ketones is considered more economical as it reduces the number of synthetic steps. beilstein-journals.org

Starting MaterialProductReagentTemperatureYield
1-aryl-4,4,4-trichlorobut-2-en-1-one3-trichloromethylindan-1-oneTfOH80 °CUp to 92%
1-aryl-4,4,4-trichloro-3-hydroxybutan-1-one3-trichloromethylindan-1-oneTfOH80 °CUp to 86%

The reactive nature of trichloro-substituted compounds makes them potential precursors for a variety of heterocyclic systems. The synthesis of pyrazoles, for instance, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. clockss.org In the context of trichloro-substituted butenoic acids, the carbon backbone can be envisioned as a synthon that, after modification, could provide the necessary framework for heterocycle formation.

For example, the reaction of dehydroacetic acid, a pyrone derivative, with hydrazine hydrate (B1144303) leads to the formation of a pyrazole (B372694) derivative. clockss.org This suggests that a trichloro-butenoic acid derivative, possessing electrophilic centers, could react with dinucleophiles like hydrazine (for pyrazoles), hydroxylamine (B1172632) (for isoxazoles), or thiourea (B124793) (for thiazoles) to form the corresponding five-membered heterocyclic rings. The presence of the trichloromethyl group can activate the double bond for nucleophilic attack or serve as a leaving group in subsequent aromatization steps.

The general strategies for forming these heterocycles include:

Pyrazoles: Cyclocondensation reactions between a β-dicarbonyl equivalent and hydrazine derivatives are a common route. nih.gov

Isoxazoles: These can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.

Thiazoles: A typical synthesis involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole (B1198619) synthesis).

While direct synthesis from this compound is not extensively documented, the transformation of anionically activated trifluoromethyl groups into heterocycles under mild aqueous conditions has been reported. lookchem.com This process involves the reaction with amino nucleophiles containing a second nucleophilic group (like NH, OH, or SH), leading to C-C linked aryl-heterocycles or heteroaryl-heterocycles. lookchem.com A similar principle could be applied to trichloromethyl groups, where base-induced elimination of HCl could generate a reactive intermediate susceptible to attack by a dinucleophile, leading to cyclization and formation of a heterocyclic ring.

HeterocycleTypical ReagentsGeneral Method
PyrazoleHydrazine derivativesCyclocondensation
IsoxazoleHydroxylamineCyclocondensation
ThiazoleThioamides/ThioureaHantzsch Synthesis

Dehydrohalogenation Reactions (General Principles and Relevance)

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide (HX) from a substrate. In the context of chlorinated butenoic acids, this typically involves the loss of hydrogen chloride (HCl). This reaction is a fundamental pathway for introducing unsaturation into a molecule.

For compounds related to this compound, such as 3,4,4,4-tetrachlorobutanoic acid, dehydrohalogenation has been observed. core.ac.uk The presence of multiple chlorine atoms on adjacent carbons or on the same carbon can influence the ease and regioselectivity of the elimination. The acidic proton, often alpha to a carbonyl group, can be removed by a base, initiating the elimination of a chloride ion from the adjacent carbon to form a double bond.

The relevance of dehydrohalogenation for this compound lies in its potential to form more unsaturated or rearranged products. For instance, elimination of HCl could lead to the formation of a diene or an alkyne, which are valuable intermediates in organic synthesis. The specific product would depend on the reaction conditions (e.g., the base used, solvent, temperature) and the stereochemistry of the starting material. The reaction of crotonic acid, a related butenoic acid, with hypochlorous acid yields 2-chloro-3-hydroxybutyric acid, which can then be treated with sulfuric acid to form 2-chlorobutenoic acid, demonstrating the manipulation of halogenated butenoic acid structures. wikipedia.org

Derivatives and Structural Analogues of 3,4,4 Trichloro 3 Butenoic Acid

Synthesis of Polychlorobutanoic and Polychlorobutenoic Acids from the Compound

The reactivity of the carbon-carbon double bond in 3,4,4-trichloro-3-butenoic acid and its derivatives allows for the synthesis of other polychlorinated butanoic and butenoic acids. For instance, addition reactions across the double bond can lead to the formation of saturated polychlorobutanoic acids. The specific reagents and reaction conditions will determine the nature of the resulting saturated acid.

Conversely, elimination reactions or substitutions at the chlorinated carbons can yield different isomers of polychlorobutenoic acids. The strategic manipulation of the chlorine atoms and the carboxylic acid group provides a pathway to a variety of chlorinated C4 carboxylic acids, expanding the library of these compounds for further study and application.

Functionalized Esters and Amides

The carboxylic acid moiety of this compound is a prime site for derivatization, leading to the formation of esters and amides. documentsdelivered.com Standard esterification methods, reacting the acid with various alcohols in the presence of an acid catalyst, can produce a wide array of esters with different alkyl or aryl groups. These esters may exhibit altered physical and chemical properties, such as solubility and reactivity, compared to the parent acid.

Similarly, the synthesis of amides can be achieved by reacting this compound with primary or secondary amines. masterorganicchemistry.com This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by the addition of the amine. masterorganicchemistry.com The resulting amides introduce a nitrogen-containing functional group, which can further influence the molecule's chemical behavior and potential biological interactions. documentsdelivered.commasterorganicchemistry.com The synthesis of these functionalized derivatives is a key strategy for modifying the properties of the core this compound structure. documentsdelivered.com

Table 1: Examples of Functionalized Derivatives

Derivative Type General Structure Potential R Groups
Esters CCl2=C(Cl)CH2COOR Alkyl, Aryl

This table provides a generalized representation of possible ester and amide derivatives.

Structural Relationships with Chlorinated Butenals

A close structural relationship exists between this compound and chlorinated butenals, such as 3,4,4-trichloro-3-butenal (B33919). nih.gov The key difference lies in the oxidation state of the carbon at the C1 position: a carboxylic acid in the former and an aldehyde in the latter. This relationship suggests potential synthetic pathways between the two classes of compounds. For example, the reduction of the carboxylic acid group of this compound could yield the corresponding alcohol, which could then be oxidized to 3,4,4-trichloro-3-butenal. Conversely, the oxidation of the aldehyde group of 3,4,4-trichloro-3-butenal would lead to the formation of this compound.

This structural analogy is significant as both types of compounds share the reactive trichlorovinyl group, which plays a crucial role in their chemical reactivity. The nature of the C1 functional group, however, imparts distinct chemical properties and reactivities to each molecule.

Connections to Chlorinated Furanone Derivatives (e.g., Mucochloric Acid)

A significant structural and chemical relationship exists between this compound and chlorinated furanone derivatives, most notably mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). drugfuture.comchemspider.com This connection is primarily understood through the concept of ring-chain tautomerism.

Mucochloric acid can exist in equilibrium between an open-chain form, (Z)-2,3-dichloro-4-oxo-2-butenoic acid, and a cyclic furanone form, 3,4-dichloro-5-hydroxy-2(5H)-furanone. mdpi.comnih.govnih.gov This is a classic example of ring-chain tautomerism, where the molecule can interconvert between these two isomeric forms. nih.govnih.gov The equilibrium is influenced by factors such as the solvent and pH. nih.gov The open-chain form possesses an aldehyde and a carboxylic acid group, while the cyclic form is a lactone with a hydroxyl group. mdpi.comnih.gov This tautomerism is a critical aspect of the chemistry of mucochloric acid and related compounds. wikipedia.org

The reactivity of mucochloric acid is often compared to other chlorinated furanones like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). acs.org Studies have shown that while both are reactive electrophiles, their reactivity profiles can differ significantly. acs.org For instance, the reaction of mucochloric acid with nucleophiles like glutathione (B108866) can lead to substitution of a chlorine atom. mdpi.comresearchgate.net The reactivity is influenced by the two chlorine atoms with different reactivities and a double bond conjugated with a carbonyl group. mdpi.comnih.gov The cyclic hemiacetal structure of mucochloric acid and its analogues plays a crucial role in their chemical and biological activities. wikipedia.org The comparison of their reactions with various nucleophiles and biological macromolecules helps to elucidate the structure-activity relationships within this class of compounds. acs.orgnih.gov

Table 2: Comparison of Mucochloric Acid and MX

Compound Structure Key Reactive Features
Mucochloric Acid (MCA) Cyclic: 3,4-dichloro-5-hydroxy-2(5H)-furanoneOpen: (Z)-2,3-dichloro-4-oxo-2-butenoic acid Two reactive chlorine atoms, conjugated double bond, carbonyl group, ability to form open and cyclic tautomers. mdpi.comnih.gov

Other Chlorinated Butenoic Acid Isomers and Analogues

Beyond the direct derivatives, this compound is part of a larger family of chlorinated butenoic acid isomers and analogues. wikipedia.orgnih.govnist.gov These can vary in the number and position of chlorine atoms on the butenoic acid backbone. For example, isomers could include dichlorobutenoic acids or other trichlorobutenoic acids with different chlorine substitution patterns.

The study of these isomers is important for understanding how the placement of chlorine atoms influences the chemical and physical properties of the molecule. fu-berlin.de Analogues can also include butenoic acids with other halogen substitutions (e.g., bromine in mucobromic acid) or other functional groups. wikipedia.org The systematic investigation of these related compounds provides a broader context for understanding the structure-property relationships within the class of halogenated short-chain carboxylic acids.

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio, Semiempirical Methods)

Quantum chemical studies are fundamental to predicting the behavior of 3,4,4-Trichloro-3-butenoic acid at the molecular level. Methods such as Density Functional Theory (DFT), ab initio, and semiempirical approaches can be employed to elucidate its electronic structure, preferred conformations, and reactivity. While specific studies on this exact molecule are not prevalent in the literature, the principles from studies on related chlorinated and unsaturated carboxylic acids can be applied.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chlorine atoms, the π-system of the carbon-carbon double bond, and the carboxylic acid group. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could be used to map the electron density distribution across the molecule. researchgate.net

The chlorine atoms attached to the vinyl group (C3 and C4) significantly influence the electronic environment. The chlorine on C3 and the two on C4 create a strong inductive effect, pulling electron density away from the double bond. This effect is somewhat counteracted by resonance, where the lone pairs on the chlorine atoms can be partially delocalized into the π-system. Molecular orbital analysis of a related compound, vinyl chloride, shows evidence of such conjugation, which affects bond distances and dipole moments. rsc.org

Interactive Table 1: Calculated Atomic Charges for a Hypothetical this compound Molecule

Note: This table presents hypothetical data based on general principles of electronic effects in similar molecules. Actual values would require specific DFT calculations.

Atom NumberElementHybridizationPredicted Partial Charge (e)
C1Carbonsp2+0.45
O1 (carbonyl)Oxygensp2-0.50
O2 (hydroxyl)Oxygensp2-0.60
H (hydroxyl)Hydrogens+0.40
C2Carbonsp3-0.10
C3Carbonsp2+0.20
Cl (on C3)Chlorinesp2-0.15
C4Carbonsp2+0.30
Cl1 (on C4)Chlorinesp2-0.18
Cl2 (on C4)Chlorinesp2-0.18

The conformational flexibility of this compound is primarily associated with rotation around the C2-C3 single bond and the C-O bond of the carboxylic acid group. Conformational analysis, often performed using computational methods, helps identify the most stable spatial arrangements of the atoms. gla.ac.uk For related chlorinated hydrocarbons, studies have shown that the relative orientation of the chlorine atoms can significantly impact molecular stability due to steric and electronic repulsions. acs.org

In this compound, different staggered and eclipsed conformations would exist. The most stable conformer would likely minimize the steric hindrance between the bulky chlorine atoms and the carboxylic acid group. The presence of intramolecular hydrogen bonding between the hydroxyl group and one of the chlorine atoms or the carbonyl oxygen of the same or a neighboring molecule could also influence the preferred conformation. youtube.com

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of this compound by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

HOMO: The HOMO is expected to be localized primarily on the carbon-carbon double bond and the lone pairs of the oxygen and chlorine atoms. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. Nucleophiles will preferentially attack regions where the HOMO is largest.

LUMO: The LUMO is likely to be centered on the antibonding π* orbital of the C=C double bond and the carbonyl group, as well as the σ* orbitals of the C-Cl bonds. The energy of the LUMO reflects the electron affinity, and electrophiles will target areas with a high LUMO coefficient.

The significant electron withdrawal by the chlorine atoms would lower the energy of both the HOMO and LUMO compared to a non-chlorinated analogue. A lower LUMO energy would make the double bond more susceptible to nucleophilic addition.

Interactive Table 2: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

Note: This data is illustrative and based on general trends observed in computational studies of similar molecules.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Butenoic acid-10.5-0.510.0
Vinyl Chloride-10.0-0.29.8
This compound (estimated)-11.2-1.59.7

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key features like transition states and reaction intermediates can be identified.

Transition state theory allows for the calculation of reaction rates by identifying the highest energy point along the reaction coordinate, known as the transition state. For reactions involving this compound, such as addition to the double bond or nucleophilic substitution of a chlorine atom, computational methods can be used to determine the geometry and energy of the transition state.

For instance, in a nucleophilic attack on the double bond, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the π-bond. The activation energy for such a reaction could be calculated, providing insight into the reaction kinetics. The stability of any resulting carbocation or carbanion intermediates would also be a critical factor. researchgate.net

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonding during a reaction. rsc.orgmdpi.com It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to map out the precise sequence of bond formation and cleavage. researchgate.net

An application of BET to a reaction of this compound, for example, its hydrolysis, would reveal the step-by-step electronic rearrangement. The analysis would show the transformation of covalent bonds into lone pairs and vice versa, identifying the exact points along the reaction coordinate where these changes occur. This provides a much more detailed and less ambiguous picture of the reaction mechanism than the conventional representation with curly arrows. For instance, in a substitution reaction, BET could precisely describe the asynchronicity of the bond-breaking and bond-forming processes.

Simulation of Spectroscopic Data for Structural Confirmation (e.g., IR)

Theoretical and computational chemistry offers powerful tools for the elucidation and confirmation of molecular structures through the simulation of spectroscopic data. Among these, the simulation of infrared (IR) spectra is a particularly valuable technique. By predicting the vibrational frequencies and their corresponding intensities, computational methods can provide a theoretical spectrum that can be compared with experimental results, aiding in the definitive assignment of spectral bands to specific molecular vibrations. This is especially crucial for complex molecules such as this compound, where the presence of multiple functional groups and stereoisomers can lead to intricate experimental spectra.

Detailed Research Findings

The B3LYP hybrid functional is a commonly employed method for these types of calculations due to its balance of accuracy and computational cost. researchgate.net This functional is often paired with a Pople-style basis set, such as 6-31G(d), or more extensive basis sets like 6-311++G(d,p) for higher accuracy. derpharmachemica.com The calculation of vibrational frequencies is performed under the harmonic approximation, which models the potential energy surface of the molecule as a parabola around its equilibrium geometry.

It is a known phenomenon that calculated harmonic vibrational frequencies are often systematically higher than those observed experimentally. This discrepancy arises from the neglect of anharmonicity in the calculations and the inherent approximations in the theoretical methods. To correct for this, the calculated frequencies are typically multiplied by a scaling factor, which has been empirically determined for different theoretical levels to provide better agreement with experimental data. nih.gov

For the structural confirmation of this compound, computational chemists would first model the molecule and perform a geometry optimization to find its most stable conformation. Following this, the vibrational frequencies would be calculated. The resulting theoretical spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule.

The key vibrational modes expected for this compound would include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption from the carbonyl group of the carboxylic acid.

C=C Stretch: A band corresponding to the carbon-carbon double bond.

C-Cl Stretches: Vibrations associated with the carbon-chlorine bonds.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.

CH₂ Bending: Vibrations from the methylene (B1212753) group.

By comparing the calculated frequencies and intensities with an experimental IR spectrum, a detailed and reliable assignment of the observed bands can be achieved, thus confirming the molecular structure of this compound.

Interactive Data Table: Predicted IR Spectral Data for this compound

The following table provides a hypothetical yet representative set of calculated and scaled vibrational frequencies for this compound, based on typical values for the functional groups present. This illustrates the type of data that would be generated in a computational study.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Unscaled)Scaled Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid~3700~3550Broad, Strong
C=O StretchCarboxylic Acid~1780~1710Strong
C=C StretchAlkene~1680~1615Medium
CH₂ ScissoringAlkane~1490~1430Medium
C-O StretchCarboxylic Acid~1320~1270Strong
C-Cl StretchHalogenated Alkene~800~770Strong
C-Cl StretchHalogenated Alkene~750~720Strong

Environmental Occurrence and Abiotic Transformation

Detection and Presence in Environmental Samples (e.g., Chlorinated Water)

3,4,4-Trichloro-3-butenoic acid has been identified as a disinfection by-product (DBP) in drinking water. epa.govregulations.gov DBPs are chemical compounds formed unintentionally when disinfectants, such as chlorine, react with naturally occurring organic matter present in the source water. epa.gov

In a comprehensive nationwide study on the occurrence of DBPs of health concern in the United States, this compound was listed among approximately 50 high-priority DBPs selected for investigation. epa.gov This selection was based on a prioritization effort by the U.S. Environmental Protection Agency (EPA) that considered the potential toxicological significance of over 500 identified DBPs. epa.gov The study aimed to gather quantitative occurrence data for these compounds in various water treatment plants that utilize different source water qualities and disinfection methods, including chlorine, chloramines, ozone, and chlorine dioxide. epa.gov

Additionally, this compound has been detected in hydraulic fracturing wastewaters, indicating its presence in other anthropogenically influenced aqueous environments. doi.org In a study analyzing these wastewaters with ultrahigh resolution mass spectrometry, this compound was identified among other halogenated organic compounds. doi.org

While its presence is documented, specific quantitative data on its concentration levels in various water samples were not detailed in the available research. The following table summarizes the contexts in which the compound has been detected.

Environmental MatrixContext of DetectionStudy Focus
Drinking WaterIdentified as a high-priority disinfection by-product (DBP). epa.govregulations.govNationwide DBP Occurrence Study. epa.gov
Hydraulic Fracturing WastewaterDetected as a halogenated organic compound. doi.orgCharacterization of wastewater contaminants. doi.org

Pathways of Abiotic Degradation

Specific experimental data on the abiotic degradation pathways of this compound are not extensively detailed in the reviewed scientific literature. The following subsections summarize the general principles, while noting the lack of specific data for this compound.

Detailed studies on the specific hydrolytic degradation mechanisms and half-life of this compound were not found in the available research. Hydrolysis is a potential degradation pathway for many chlorinated compounds in aqueous environments, but specific rates and products for this acid are not documented.

Information regarding the photochemical-oxidative degradation of this compound in the atmosphere is not available in the reviewed literature. This process would typically involve reactions with photochemically generated species like hydroxyl radicals, but no specific studies have been published.

Data on the direct photolysis of this compound in aqueous environments, which would involve its degradation by direct absorption of sunlight, could not be located in the searched scientific sources.

Environmental Transport and Distribution (e.g., Water-Air Partitioning, Sediment Interaction)

Specific research quantifying the environmental transport and distribution parameters for this compound, such as its partitioning behavior between water and air or its interaction with sediment, is not present in the available literature.

Bioaccumulation Potential in Aquatic Systems

There is no available data in the reviewed scientific literature regarding the bioaccumulation potential, such as bioconcentration factors (BCF), of this compound in aquatic organisms.

No Direct Research Found on the Biodegradability of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the biodegradability or chemical persistence of this compound were identified. Consequently, data on its environmental occurrence, abiotic transformation, and biodegradability is not available in the public domain.

While research exists on the microbial degradation of other chlorinated compounds, including various chlorinated aliphatic and aromatic acids, these findings cannot be directly extrapolated to this compound due to the specific nature of microbial enzymatic processes. The structure of a chemical, including the number and position of chlorine atoms, significantly influences its susceptibility to microbial attack.

Therefore, without dedicated research on this compound, any discussion of its environmental persistence or biodegradability would be speculative and would not meet the required standards of scientific accuracy.

Role As Chemical Intermediates in Organic Synthesis

Precursor for Other Chlorinated Aliphatic Compounds

Research has demonstrated that 3,4,4-Trichloro-3-butenoic acid is a key starting material for the creation of other polychlorinated butanoic and butenoic acids. researchgate.netresearchgate.net Through specific synthetic pathways, it can be converted into compounds such as:

3,3,4,4,4-Pentachlorobutanoic acid

3,4,4,4-Tetrachloro-2-butenoic acid

2,3,4,4-Tetrachloro-3-butenoic acid researchgate.net

These transformations highlight its role in building a library of chlorinated aliphatic compounds, which are valuable for further synthetic applications or for studying the properties of polychlorinated molecules.

Building Block for Functionalized Organic Molecules

The utility of this compound extends to its use as a building block for a diverse range of functionalized organic molecules. By converting the acid to its acyl chloride, chemists can perform Friedel-Crafts reactions with aromatic hydrocarbons to produce aryl chloroalkyl ketones. researchgate.netresearchgate.net

Furthermore, the acid chloride derivative of this compound reacts with various nucleophiles to create new functionalized compounds. Documented examples include the synthesis of substituted amides and esters through reactions with appropriate amines and alcohols. researchgate.net Specific examples of these reactions include the preparation of 3,4,4-trichloro-3-butenomorpholide and tert-butyl 3,4,4-trichloro-3-butenoate. researchgate.net These reactions often involve the nucleophilic substitution of the internal chlorine atom, which can be accompanied by a prototropic allyl rearrangement. researchgate.net

Its application as a building block is also seen in organometallic chemistry. The Friedel-Crafts acylation of ferrocene (B1249389) and cymantrene (B8566760) with 3,4,4-trichlorobut-3-enoyl chloride yields the corresponding trichloroallyl ferrocenyl and cymantrenyl ketones. researchgate.net Depending on the reaction conditions and reactant ratios, the acylation of ferrocene can occur on one or both cyclopentadienyl (B1206354) rings. researchgate.net

Utility in the Synthesis of Agrochemicals and Pharmaceuticals

The functionalized heterocyclic compounds derived from this compound are of interest in the development of new agrochemicals and pharmaceuticals. researchgate.netresearchgate.net Derivatives of azoles, such as pyrazoles, isoxazoles, and thiazoles, are known to have a significant place in agrochemicals, serving as herbicides, pesticides, insecticides, or fungicides. researchgate.net The synthesis of such heterocyclic derivatives has been achieved using intermediates derived from this compound. researchgate.net While direct synthesis of a commercialized product from this specific acid is not detailed in the available literature, its role in creating these biologically active scaffolds underscores its potential utility in these industries. The literature notes that agrochemical applications for its derivatives have been reported. researchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., IR, Mass Spectrometry, NMR)

Spectroscopic methods are fundamental to the identification and characterization of 3,4,4-Trichloro-3-butenoic acid, offering insights into its functional groups, molecular weight, and atomic connectivity.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid and the trichloro-substituted double bond.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)The broadness is due to hydrogen bonding.
C=O (Carboxylic Acid)1725-1700Strong absorption, characteristic of a carbonyl group.
C=C (Alkene)1650-1600Stretch associated with the carbon-carbon double bond.
C-Cl (Chloroalkene)850-550Stretch vibrations for the carbon-chlorine bonds.
C-O (Carboxylic Acid)1320-1210Stretching vibration of the carbon-oxygen single bond.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound would undergo fragmentation.

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₄H₃Cl₃O₂). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will display a characteristic isotopic pattern. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). nih.gov

IonPredicted m/zDescription
[C₄H₃Cl₃O₂]⁺188 (for ³⁵Cl₃)Molecular ion peak.
[C₄H₂Cl₃O]⁺171 (for ³⁵Cl₃)Loss of OH radical.
[C₃H₂Cl₃]⁺143 (for ³⁵Cl₃)Loss of COOH group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is invaluable for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The proton on the double bond and the protons of the CH₂ group adjacent to the carboxyl group would show distinct chemical shifts. Protons on carbons bonded to electronegative atoms or groups are typically shifted downfield. elsevierpure.comthermofisher.com

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Singlet (broad)
=CH-6.0 - 6.5Singlet
-CH₂-3.0 - 3.5Singlet

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for (Z)-3,4,4-Trichlorocrotonic acid, a synonym for (Z)-3,4,4-Trichloro-3-butenoic acid, is available in the SpectraBase database. lcms.cz The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C=C (Trichloro-substituted)130 - 140
=C-Cl₃125 - 135
-CH₂-35 - 45

Chromatographic Separation Methods (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and analysis of this compound from complex mixtures, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the polarity and low volatility of carboxylic acids, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. nih.govanalytice.com For this compound, derivatization to its methyl or silyl (B83357) ester would be a suitable approach.

ParameterDescription
Derivatization Agent Diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Column A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane phase.
Injector Temperature Typically 250-280 °C.
Oven Program A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure separation of components with different boiling points.
MS Detector Electron Ionization (EI) source for fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization. utwente.nl A reversed-phase LC method coupled with a mass spectrometer using electrospray ionization (ESI) would be an effective method for the analysis of this compound.

ParameterDescription
LC Column A reversed-phase column, such as a C18.
Mobile Phase A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
Ionization Source Electrospray Ionization (ESI) in negative ion mode, which is typically sensitive for carboxylic acids ([M-H]⁻).
MS Detector A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) for sensitive and selective detection.

X-ray Diffraction for Solid-State Structure Elucidation

Structural FeatureDescription
Molecular Conformation The three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles.
Crystal Packing The arrangement of molecules in the crystal lattice.
Intermolecular Interactions Hydrogen bonding (O-H···O) between carboxylic acid groups is highly probable. Halogen bonding (C-Cl···O) may also be present, influencing the supramolecular architecture.
Unit Cell Parameters The dimensions (a, b, c) and angles (α, β, γ) of the unit cell that defines the repeating unit of the crystal lattice.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

Currently, the synthesis of 3,4,4-Trichloro-3-butenoic acid and its precursors is not widely documented in recent literature, suggesting that existing methods may be classical in nature. Future research should focus on developing more efficient, selective, and sustainable synthetic routes.

Modern Catalytic Methods: The application of modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could be explored. nih.govnih.gov While challenging, these methods could potentially offer a modular approach to constructing the chlorinated butenoic acid backbone from simpler, varied starting materials, allowing for greater structural diversity in the final products. nih.gov

Selective Chlorination Strategies: Research into the selective chlorination of less-substituted butenoic or butanoic acid derivatives presents another avenue. researchgate.net This would require the development of highly specific reagents and conditions to control the regiochemistry and degree of chlorination, avoiding the formation of complex product mixtures.

Alternative Precursor Strategies: Drawing inspiration from the synthesis of related unsaturated acids, future work could investigate novel precursors. For instance, methods for preparing 3-butenoic acid often involve the hydrolysis of allyl cyanide (3-butenenitrile). orgsyn.orggoogle.com A potential, though complex, future pathway could involve the synthesis of a chlorinated allyl cyanide equivalent followed by hydrolysis.

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is dominated by its two key functional groups, but the interplay between them is not fully understood. Deeper mechanistic studies are required to elucidate the pathways of its transformations.

Nucleophilic Substitution: The trichlorovinyl group is a site for potential nucleophilic substitution. Mechanistic studies are needed to determine whether these reactions proceed through a concerted (SNAr-type), bimolecular (SN2-type), or stepwise addition-elimination pathway. nih.govlibretexts.org The high degree of chlorination may influence the stability of potential intermediates, making this a non-trivial system to predict without experimental and computational evidence.

Friedel-Crafts Acylation: The corresponding acyl chloride can be used in Friedel-Crafts reactions to introduce the 3,4,4-trichloro-3-butenoyl group onto aromatic rings. The mechanism involves the formation of an acylium ion or a complex with a Lewis acid catalyst. wikipedia.orgyoutube.commasterorganicchemistry.com Future studies should investigate how the electron-withdrawing nature of the chlorinated backbone affects the formation and reactivity of this electrophile compared to simpler acyl chlorides.

Hydrolysis and Related Reactions: The hydrolysis of the acyl chloride of this compound is a key reaction. docbrown.infoyoutube.com While generally understood as a nucleophilic acyl substitution, the kinetics and transition state energies are unknown. Understanding this fundamental reaction is critical for controlling its use as a synthetic intermediate. savemyexams.com

Table 1: Potential Research Areas in the Synthesis and Transformation of this compound
Research AreaObjectiveKey Questions to AddressPotential Methodologies
Novel SynthesisDevelop efficient and selective synthetic routes.Can modern cross-coupling reactions be adapted? What conditions are needed for selective chlorination of precursors?Palladium-catalyzed coupling, development of selective chlorinating agents, investigation of novel precursors.
Mechanistic StudiesElucidate the pathways of key transformations.What is the precise mechanism of nucleophilic substitution on the trichlorovinyl group? How does the chlorinated backbone affect Friedel-Crafts acylation?Kinetic studies, isotope labeling experiments, computational modeling of transition states.

Development of New Derivatives with Tunable Reactivity

The synthetic utility of this compound can be significantly expanded by converting it into a variety of derivatives. This approach allows for the fine-tuning of its chemical properties for specific applications.

Ester and Amide Libraries: The preparation of a library of esters (e.g., methyl, ethyl, tert-butyl) and amides (e.g., primary, secondary, anilides) is a logical first step. Altering the R-group on the carboxyl function will modulate the electronic properties and steric hindrance around the trichlorovinyl moiety, thereby "tuning" its reactivity towards nucleophiles or in cycloaddition reactions.

Heterocyclic Synthesis: Derivatives of related butanoic acids have been successfully used as synthons for preparing complex heterocyclic compounds like pyridazinones. mdpi.com Future work could explore the use of this compound derivatives as building blocks for novel nitrogen-, sulfur-, or oxygen-containing heterocycles, which are scaffolds of interest in medicinal chemistry and materials science.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound, guiding future experimental work.

Reaction Pathway Modeling: DFT calculations can be employed to model the reaction mechanisms discussed in section 9.2. This includes mapping potential energy surfaces, locating transition states, and calculating activation barriers for reactions like nucleophilic substitution and hydrolysis. nih.gov This would provide invaluable insight into the feasibility and selectivity of proposed transformations.

Predicting Electronic Properties: The electronic properties of a library of derivatives (from section 9.3) can be calculated. Descriptors such as molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps can be correlated with experimentally observed reactivity.

Quantitative Structure-Activity Relationships (QSAR): By combining calculated molecular descriptors with experimental data, QSAR models can be developed. researchgate.net Such models could predict the biological activity or toxicity of new, unsynthesized derivatives, helping to prioritize synthetic targets and understand the structural requirements for a desired effect.

Comprehensive Studies on Environmental Fate and Transformation Kinetics

The identification of this compound as a disinfection byproduct in drinking water necessitates a thorough investigation of its environmental behavior to assess its risk and develop remediation strategies.

Biodegradation Pathways: Many chlorinated compounds can be degraded by microorganisms under either aerobic or anaerobic conditions. nih.govresearchgate.net Future research should focus on identifying microbial consortia or pure cultures capable of degrading this compound. Key enzymatic processes to investigate include hydrolytic dehalogenation, oxygenase-catalyzed reactions, and reductive dechlorination. industrialmaintenanceproducts.netnih.gov Identifying the metabolic pathways and breakdown products is crucial for understanding its persistence and potential for bioaccumulation.

Abiotic Degradation: The kinetics of abiotic degradation processes such as hydrolysis and photolysis under environmentally relevant conditions (e.g., different pH values, presence of natural photosensitizers) should be determined. The rate of hydrolysis of the C-Cl bonds is a key parameter for its environmental persistence. viu.ca

Advanced Oxidation Processes (AOPs): For water treatment applications, the efficacy of AOPs, such as ozonation or UV/H₂O₂, in destroying this compound should be quantified. Kinetic studies, similar to those performed on other organic acids, would determine the reaction rate constants and identify the resulting transformation products to ensure they are less harmful than the parent compound. researchgate.net

Table 2: Proposed Research on the Environmental Profile of this compound
Research AreaObjectiveKey Questions to AddressPotential Methodologies
BiodegradationDetermine if and how microorganisms degrade the compound.What microbial species can utilize it? What are the metabolic pathways and intermediate products?Microcosm studies with environmental samples, isolation of degrading strains, metabolite analysis (GC-MS, LC-MS).
Abiotic DegradationQuantify its stability in aquatic environments.What are the hydrolysis and photolysis rates under various conditions?Kinetic experiments at different pH and light conditions, product identification.
Water TreatmentEvaluate the effectiveness of removal technologies.What are the degradation kinetics with ozone or other AOPs? Are the byproducts of treatment benign?Bench-scale reactor studies, kinetic modeling, analysis of transformation products.

Q & A

Q. What are the optimal synthetic routes for 3,4,4-trichloro-3-butenoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of 3-butenoic acid derivatives. For example, chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) can introduce trichloro groups. Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical to minimizing side products like polychlorinated byproducts. Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic deshielded peaks for the trichloro-vinyl group (δ 5.8–6.2 ppm for ¹H; δ 120–130 ppm for ¹³C).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) validate functional groups.
  • Elemental Analysis : Quantifies chlorine content (~45–47% Cl) to confirm stoichiometry.
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95%) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C. Under acidic conditions (pH < 4), the compound hydrolyzes slowly, forming dichloro derivatives. At pH > 8, rapid dechlorination occurs via base-catalyzed elimination. Use UV-Vis spectroscopy (λmax ~260 nm) to track degradation kinetics. For long-term storage, keep the compound in anhydrous solvents (e.g., acetonitrile) at –20°C .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under radical vs. ionic conditions?

  • Methodological Answer :
  • Radical Pathways : Use AIBN or benzoyl peroxide as initiators in non-polar solvents (e.g., benzene). Monitor intermediates via ESR spectroscopy.
  • Ionic Pathways : Employ Lewis acids (e.g., AlCl₃) in polar aprotic solvents (e.g., DMF). Track regioselectivity using ¹H NMR.
    Contradictions (e.g., unexpected product ratios) may arise from solvent polarity or trace metal impurities. Replicate experiments under inert atmospheres (argon/glovebox) and compare with computational DFT calculations to identify dominant pathways .

Q. What strategies address discrepancies in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3,5-dichlorobenzoic acid derivatives ).
  • Crystallography : Single-crystal XRD resolves ambiguity in stereochemistry or substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ = 197.9412 for C₄H₃Cl₃O₂).
    Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature variations in spectral acquisition .

Q. How to design catalysts for selective dechlorination of this compound?

  • Methodological Answer :
  • Heterogeneous Catalysts : Test palladium on carbon (Pd/C) under H₂ gas (1–3 atm) for hydrodechlorination.
  • Homogeneous Catalysts : Use Wilkinson’s catalyst (RhCl(PPh₃)₃) in THF. Monitor selectivity via GC-MS.
    Optimize catalyst loading (0.5–5 mol%) and reaction time (1–24 hrs). DFT studies can predict active sites and transition states for C-Cl bond cleavage .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and LC₅₀ values.
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess bioavailability.
    Validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests) .

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